Ethyl 5-acetyl-2-{[(4-tert-butylphenoxy)acetyl]amino}-4-methylthiophene-3-carboxylate
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Overview
Description
Preparation Methods
The synthesis of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves multiple steps, typically starting with the preparation of the thiophene ring. The synthetic route may include the following steps:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Acetylation: Introduction of the acetyl group at the 5-position of the thiophene ring.
Amidation: Coupling of the acetylated thiophene with 4-tert-butylphenoxyacetic acid to form the amide bond.
Esterification: Finally, the carboxylate group is esterified with ethanol to form the ethyl ester.
Industrial production methods would likely involve optimization of these steps to increase yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.
Chemical Reactions Analysis
ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetyl or ester groups, leading to the formation of different derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new thiophene-based compounds.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and enzymes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s acetyl and amide groups can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of specific proteins. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking or other non-covalent interactions .
Comparison with Similar Compounds
ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with similar compounds such as:
- ETHYL 5-ACETYL-2-{[(2-ISOPROPYLPHENOXY)ACETYL]AMINO}-4-METHYL-3-THIOPHENECARBOXYLATE
- ETHYL 5-ACETYL-4-METHYL-2-{[2,2,2-TRICHLORO-1-(ISOBUTYRYLAMINO)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE
- ETHYL 5-ACETYL-4-METHYL-2-{[2,2,2-TRICHLORO-1-(PROPIONYLAMINO)ETHYL]AMINO}-3-THIOPHENECARBOXYLATE
These compounds share similar structural features but differ in the substituents attached to the thiophene ring. The uniqueness of ETHYL 5-ACETYL-2-[2-(4-TERT-BUTYLPHENOXY)ACETAMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C22H27NO5S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
ethyl 5-acetyl-2-[[2-(4-tert-butylphenoxy)acetyl]amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H27NO5S/c1-7-27-21(26)18-13(2)19(14(3)24)29-20(18)23-17(25)12-28-16-10-8-15(9-11-16)22(4,5)6/h8-11H,7,12H2,1-6H3,(H,23,25) |
InChI Key |
UBNBSHNKBHUZMV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)COC2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
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